4-METHYL-2-(1-METHYLCYCLOHEXYL)-6-[(MORPHOLIN-4-YL)METHYL]PHENOL
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Overview
Description
4-METHYL-2-(1-METHYLCYCLOHEXYL)-6-[(MORPHOLIN-4-YL)METHYL]PHENOL is a complex organic compound characterized by its unique structure, which includes a phenol group, a morpholine ring, and a methylcyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-2-(1-METHYLCYCLOHEXYL)-6-[(MORPHOLIN-4-YL)METHYL]PHENOL typically involves multiple steps, starting with the preparation of the core phenol structure. The introduction of the morpholine group is usually achieved through nucleophilic substitution reactions, while the methylcyclohexyl group is added via Friedel-Crafts alkylation. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as Lewis acids, can enhance the efficiency of the reactions. Additionally, purification steps, including recrystallization and chromatography, are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-METHYL-2-(1-METHYLCYCLOHEXYL)-6-[(MORPHOLIN-4-YL)METHYL]PHENOL undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The morpholine group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group typically yields quinones, while reduction can produce alcohols.
Scientific Research Applications
4-METHYL-2-(1-METHYLCYCLOHEXYL)-6-[(MORPHOLIN-4-YL)METHYL]PHENOL has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-METHYL-2-(1-METHYLCYCLOHEXYL)-6-[(MORPHOLIN-4-YL)METHYL]PHENOL involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins, affecting their function. The morpholine ring can interact with enzymes, potentially inhibiting their activity. The methylcyclohexyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-(1-methylcyclohexyl)phenol: Lacks the morpholine group, resulting in different chemical properties.
2-(1-Methylcyclohexyl)-6-[(morpholin-4-yl)methyl]phenol: Similar structure but with variations in the position of substituents.
Uniqueness
4-METHYL-2-(1-METHYLCYCLOHEXYL)-6-[(MORPHOLIN-4-YL)METHYL]PHENOL is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the morpholine ring, in particular, enhances its potential as a bioactive compound.
Properties
IUPAC Name |
4-methyl-2-(1-methylcyclohexyl)-6-(morpholin-4-ylmethyl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO2/c1-15-12-16(14-20-8-10-22-11-9-20)18(21)17(13-15)19(2)6-4-3-5-7-19/h12-13,21H,3-11,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICNFHQZEUSSPJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C2(CCCCC2)C)O)CN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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